molecular formula C10H11BrFNO B2931969 2-bromo-N-(5-fluoro-2-methylphenyl)propanamide CAS No. 1692613-72-1

2-bromo-N-(5-fluoro-2-methylphenyl)propanamide

Cat. No.: B2931969
CAS No.: 1692613-72-1
M. Wt: 260.106
InChI Key: VYTOWXKPSRXWHR-UHFFFAOYSA-N
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Description

2-bromo-N-(5-fluoro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of propanamide, featuring a bromine atom at the second position and a fluorine atom at the fifth position on the phenyl ring, along with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-fluoro-2-methylphenyl)propanamide typically involves the bromination of a precursor compound followed by amide formation. One common method starts with 5-fluoro-2-methylbenzoic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromo-5-fluoro-2-methylbenzoic acid is then converted to the corresponding acid chloride using thionyl chloride. Finally, the acid chloride reacts with propanamide in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine derivative.

    Oxidation: Corresponding carboxylic acid derivative.

Scientific Research Applications

2-bromo-N-(5-fluoro-2-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-methylphenyl)propanamide
  • 2-bromo-N-(3-fluoro-5-methylphenyl)propanamide
  • 2-bromo-N-(2-fluoro-5-methylphenyl)propanamide

Uniqueness

2-bromo-N-(5-fluoro-2-methylphenyl)propanamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both halogen atoms can enhance its potential as a pharmacophore and its utility in various synthetic applications.

Properties

IUPAC Name

2-bromo-N-(5-fluoro-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTOWXKPSRXWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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